Enantiomeric Configuration Dictates Dopamine D4 Receptor Affinity: (S) vs. (R) Scaffold Comparison
In a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides, compounds derived from the (S)-configured pyrrolidine scaffold exhibited high affinity for the human dopamine D4 (hD4) receptor, with some analogs achieving sub-nanomolar Ki values [1]. While the (3S) configuration was found to be critical for D4 binding, the corresponding (3R)-configured analogs consistently showed reduced affinity in direct comparisons within earlier SAR studies on related benzamide series, where (S)-enantiomers demonstrated 10- to 100-fold higher potency at D4 receptors [2]. The target compound serves as the direct precursor to these active (S)-configured ligands.
| Evidence Dimension | Stereochemical influence on dopamine D4 receptor binding affinity |
|---|---|
| Target Compound Data | Precursor to (S)-configured ligands with Ki < 10 nM at hD4 (analog-dependent) [1] |
| Comparator Or Baseline | (R)-configured analogs: Ki values 10- to 100-fold higher (weaker binding) in related benzamide series [2] |
| Quantified Difference | ≥10-fold stereochemical discrimination in receptor affinity |
| Conditions | Human dopamine D4 receptor radioligand binding assays; N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamide series [1][2] |
Why This Matters
Procurement of the (S)-enantiomer is mandatory for research programs targeting D4 receptor ligands, as the (R)-enantiomer yields substantially reduced potency.
- [1] Bordeleau, M., et al. (2005). N-[(3S)-1-Benzylpyrrolidin-3-yl]-(2-thienyl)benzamides: Human dopamine D4 ligands with high affinity for the 5-HT2A receptor. Bioorganic & Medicinal Chemistry Letters, 15(23), 5253-5256. View Source
- [2] Ohmori, J., et al. (1996). Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure-Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry, 39(14), 2764-2772. View Source
